2-Fluoro-5-methylpyridin-4-ol: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
2-Fluoro-5-methylpyridin-4-ol: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery, agrochemical development, and materials science[1][2]. The strategic combination of a highly electronegative fluorine atom at the C2 position and a lipophilic methyl group at the C5 position on a hydroxypyridine core creates a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural tautomerism, and field-proven synthetic protocols, serving as an authoritative guide for medicinal chemists and process scientists.
Physicochemical Properties & Structural Dynamics
The reactivity and biological behavior of 2-fluoro-5-methylpyridin-4-ol are governed by the push-pull electronic effects of its substituents. The highly electronegative fluorine atom withdraws electron density via induction, significantly lowering the pKa of the hydroxyl group compared to unsubstituted 4-hydroxypyridine. Conversely, the C5-methyl group provides mild electron donation via hyperconjugation and acts as a localized hydrophobic vector, which is often critical for binding pocket occupation in kinase targets.
Quantitative Physicochemical Data
The foundational properties of this compound are summarized below to aid in analytical identification and stoichiometric calculations[1][3][4][5].
| Property | Value |
| Chemical Name | 2-Fluoro-5-methylpyridin-4-ol |
| IUPAC Name | 2-fluoro-5-methyl-1H-pyridin-4-one |
| CAS Registry Number | 1227594-35-5 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| SMILES | CC1=C(O)C=C(F)N=C1 |
Tautomeric Equilibrium: Hydroxypyridine vs. Pyridone
A critical mechanistic feature of 2-fluoro-5-methylpyridin-4-ol is its existence in a state of tautomeric equilibrium with its keto form, 2-fluoro-5-methylpyridin-4(1H)-one .
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Causality of Tautomerism : In non-polar aprotic solvents (e.g., dichloromethane, toluene), the 4-hydroxypyridine tautomer is often favored due to the stabilization of the aromatic ring. However, in polar protic environments (e.g., water, methanol) or physiological conditions, the 4-pyridone form predominates. The C2-fluorine atom strongly influences this equilibrium; its electron-withdrawing nature destabilizes the adjacent nitrogen's lone pair, subtly shifting the equilibrium compared to non-fluorinated analogs.
Synthetic Methodologies
Isolating high-purity 2-fluoro-5-methylpyridin-4-ol requires precise control over reaction conditions to prevent defluorination or over-alkylation. Below is a self-validating protocol for generating this scaffold via the demethylation of a commercially available precursor, 2-fluoro-4-methoxy-5-methylpyridine[6].
Protocol: BBr₃-Mediated Demethylation
Rationale : Boron tribromide (BBr₃) is selected as the Lewis acid because it provides clean, regioselective cleavage of the methyl ether. Using harsh aqueous basic conditions (e.g., NaOH/heat) risks nucleophilic aromatic substitution (SₙAr) displacement of the highly activated C2-fluorine atom.
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System Preparation : In an oven-dried Schlenk flask under a continuous inert argon atmosphere, dissolve 2-fluoro-4-methoxy-5-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
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Cryogenic Cooling : Submerge the reaction vessel in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: The complexation of BBr₃ with the methoxy oxygen is highly exothermic; cryogenic cooling prevents localized boiling and suppresses side reactions.
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Reagent Addition : Add BBr₃ (1.0 M solution in DCM, 3.0 eq) dropwise over 30 minutes via a syringe pump.
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Ether Cleavage : Remove the cooling bath, allowing the mixture to slowly warm to room temperature (20–25 °C). Stir vigorously for 12 hours. The Lewis acid coordinates to the oxygen, activating the methyl group for subsequent bromide attack, releasing methyl bromide gas.
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Quenching : Recool the flask to 0 °C. Carefully quench the excess BBr₃ by the dropwise addition of anhydrous methanol (exothermic), followed by neutralization to pH 7 using saturated aqueous NaHCO₃.
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Isolation : Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target compound.
Caption: Step-by-step BBr₃-mediated demethylation workflow for scaffold synthesis.
Applications in Drug Discovery & Functionalization
In medicinal chemistry, fluorinated hydroxypyridines are privileged scaffolds[7][8]. The C4-hydroxyl group serves as a versatile synthetic handle for divergent functionalization, allowing chemists to rapidly explore structure-activity relationships (SAR).
Protocol: C4-Activation and Suzuki-Miyaura Cross-Coupling
To build complex biaryl systems (e.g., for kinase inhibitor libraries), the C4-OH must be converted into a pseudo-halide leaving group.
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Triflation : React 2-fluoro-5-methylpyridin-4-ol (1.0 eq) with trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C for 2 hours. This yields the highly reactive 2-fluoro-5-methylpyridin-4-yl trifluoromethanesulfonate.
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Catalyst Assembly : In a microwave-safe vial, combine the triflate (1.0 eq), an aryl boronic acid (1.2 eq), the palladium precatalyst Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
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Cross-Coupling : Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 v/v). Irradiate in a microwave reactor at 90 °C for 45 minutes. Causality: The triflate undergoes rapid oxidative addition by the Pd(0) species, while the aqueous base facilitates the transmetalation of the boronic acid, forging a new C-C bond at the C4 position while leaving the C2-fluorine intact for subsequent late-stage SₙAr modifications.
Caption: Divergent functionalization pathways of the 2-fluoro-5-methylpyridin-4-ol scaffold.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batches, the following analytical signatures must be verified:
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¹H NMR (400 MHz, DMSO-d₆) : The C5-methyl group appears as a distinct singlet at approximately δ 2.15 ppm. The C6-proton (adjacent to the nitrogen and methyl group) resonates as a singlet around δ 7.80 ppm. The C3-proton exhibits characteristic splitting due to the adjacent fluorine atom, appearing as a doublet ( JH−F≈10 Hz) at approximately δ 6.55 ppm.
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¹⁹F NMR (376 MHz, DMSO-d₆) : A single peak is observed between δ -72.0 and -76.0 ppm, which is highly diagnostic for a 2-fluoropyridine system.
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LC-MS (ESI+) : The molecular ion peak [M+H]⁺ is observed at m/z 128.1.
References
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- 2. aaronchem.com [aaronchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1227593-90-9|2-Fluoro-3-methylpyridin-4-ol|BLD Pharm [bldpharm.com]
- 7. studylib.net [studylib.net]
- 8. 2-Chloro-3-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
